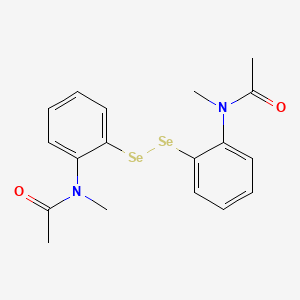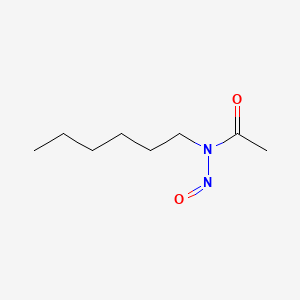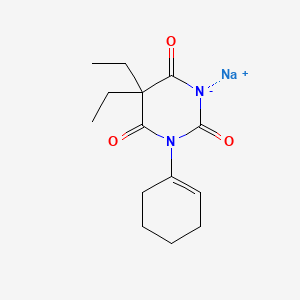
Sodium 1-(1-cyclohexen-1-yl)-5,5-diethylbarbiturate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-(1-cyclohexen-1-yl)-5,5-diethylbarbiturate is a barbiturate derivative known for its sedative and hypnotic properties. Barbiturates are a class of drugs that act as central nervous system depressants and are used for various medical purposes, including anesthesia and the treatment of certain types of epilepsy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(1-cyclohexen-1-yl)-5,5-diethylbarbiturate typically involves the reaction of 1-cyclohexen-1-yl with diethylbarbituric acid in the presence of a sodium base. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization and purification to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 1-(1-cyclohexen-1-yl)-5,5-diethylbarbiturate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated barbiturates, while substitution reactions can produce a variety of derivatives with different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Sodium 1-(1-cyclohexen-1-yl)-5,5-diethylbarbiturate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in studies of enzyme inhibition and protein binding.
Medicine: Investigated for its potential use in treating neurological disorders and as an anesthetic agent.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Wirkmechanismus
The mechanism of action of Sodium 1-(1-cyclohexen-1-yl)-5,5-diethylbarbiturate involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to sedation and hypnosis. The molecular targets include the GABA-A receptor subunits, which modulate the flow of chloride ions into neurons, resulting in hyperpolarization and decreased neuronal excitability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative properties but a longer duration of action.
Thiopental: A barbiturate used primarily for induction of anesthesia with a rapid onset of action.
Secobarbital: Known for its use as a short-term treatment for insomnia.
Uniqueness
Sodium 1-(1-cyclohexen-1-yl)-5,5-diethylbarbiturate is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its cyclohexenyl group contributes to its unique binding affinity and efficacy at the GABA receptor, differentiating it from other barbiturates.
Eigenschaften
CAS-Nummer |
94201-51-1 |
|---|---|
Molekularformel |
C14H19N2NaO3 |
Molekulargewicht |
286.30 g/mol |
IUPAC-Name |
sodium;1-(cyclohexen-1-yl)-5,5-diethylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C14H20N2O3.Na/c1-3-14(4-2)11(17)15-13(19)16(12(14)18)10-8-6-5-7-9-10;/h8H,3-7,9H2,1-2H3,(H,15,17,19);/q;+1/p-1 |
InChI-Schlüssel |
FLWNXIIDIFHPFK-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1(C(=O)[N-]C(=O)N(C1=O)C2=CCCCC2)CC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


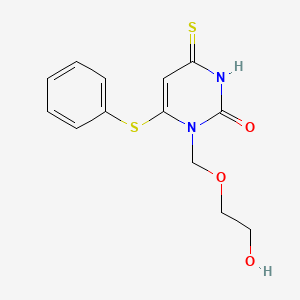
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] propanoate](/img/structure/B12677578.png)
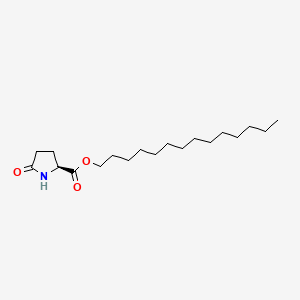
![4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide](/img/structure/B12677594.png)
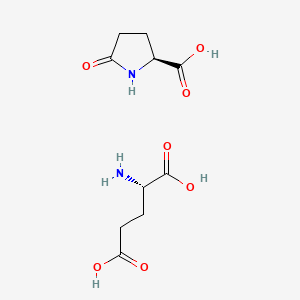
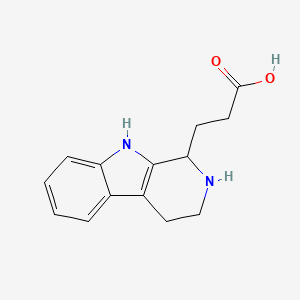
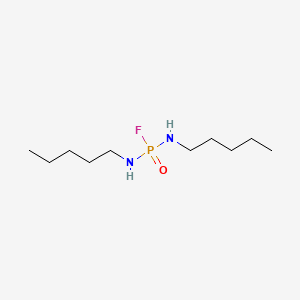
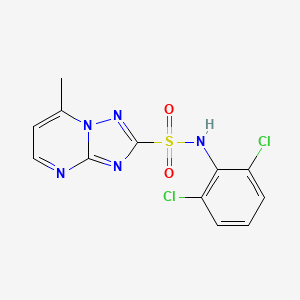
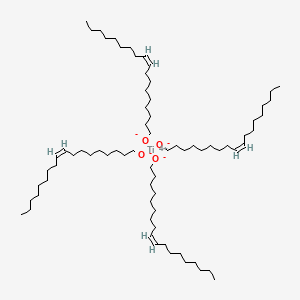
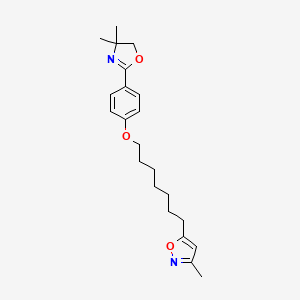
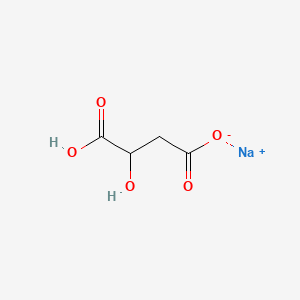
![6-Cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12677642.png)
